molecular formula C17H14N2O3S B6419928 {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 950269-89-3

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B6419928
CAS No.: 950269-89-3
M. Wt: 326.4 g/mol
InChI Key: MHMTYMJZAMVPRM-UHFFFAOYSA-N
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Description

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is a complex organic compound that features a quinoxaline core, a phenoxy group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone, such as benzil, under acidic conditions to form the quinoxaline ring. The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 2-methylphenol reacts with the quinoxaline derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Nitrated or halogenated phenoxy derivatives.

Mechanism of Action

The mechanism of action of {[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting the replication process in cancer cells. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetic acid moiety can interact with thiol-containing enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(2-Methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the combination of its quinoxaline core, phenoxy group, and sulfanylacetic acid moiety.

Properties

IUPAC Name

2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-6-2-5-9-14(11)22-16-17(23-10-15(20)21)19-13-8-4-3-7-12(13)18-16/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTYMJZAMVPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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